L-Phenylalanine (ring-¹³C₆) is a stable isotope-labeled form of the essential amino acid phenylalanine, where the carbon atoms in the aromatic ring are replaced with carbon-13 isotopes. Its molecular formula is with a molecular weight of approximately 171.15 g/mol. This compound is utilized in various biochemical and metabolic studies due to its ability to provide insights into amino acid metabolism and protein synthesis processes. L-Phenylalanine is crucial for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, making it significant in both nutrition and pharmacology .
These reactions highlight the compound's role in various metabolic pathways, particularly in aromatic amino acid metabolism .
L-Phenylalanine (ring-¹³C₆) exhibits notable biological activities, particularly in metabolic studies involving cancer research. It has been shown to be involved in the metabolic reprogramming of tumors, where its kinetics can be traced using mass spectrometry imaging techniques. Studies have indicated that this compound is enriched in viable tumor regions compared to non-viable areas, suggesting its potential role as a biomarker for tumor metabolism . Additionally, it influences neurotransmitter synthesis, impacting mood and cognitive functions.
The synthesis of L-Phenylalanine (ring-¹³C₆) typically involves:
These methods ensure high purity and specific isotopic enrichment necessary for accurate metabolic studies .
L-Phenylalanine (ring-¹³C₆) has diverse applications:
L-Phenylalanine (ring-13C6) represents a sophisticated isotopically labeled derivative of the essential amino acid L-phenylalanine, where all six carbon atoms within the aromatic phenyl ring are substituted with carbon-13 isotopes [1] [2]. This compound maintains the fundamental structure of natural L-phenylalanine while incorporating stable isotopic enrichment that enables advanced analytical applications in metabolic research and biomolecular studies [3]. The isotopic modification increases the molecular weight from the natural compound's 165.19 grams per mole to 171.15 grams per mole, reflecting the additional mass contribution from the six carbon-13 atoms [1] [4].
The molecular structure of L-phenylalanine (ring-13C6) follows the International Union of Pure and Applied Chemistry nomenclature as (2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid [1] [3]. The compound retains the L-configuration stereochemistry with an S-absolute configuration at the alpha carbon center [2] [5]. The Chemical Abstracts Service registry number for the labeled compound is 180268-82-0, distinguishing it from the unlabeled L-phenylalanine which carries the registry number 63-91-2 [2] [5].
The isotopic purity specifications for L-phenylalanine (ring-13C6) typically require 98 to 99 atom percent carbon-13 enrichment within the phenyl ring positions [2] [6]. Commercial preparations achieve chemical purity levels of 98 percent or higher, with the compound existing as a white crystalline solid exhibiting a melting point range of 270 to 275 degrees Celsius with decomposition [5]. The optical activity of the compound demonstrates specific rotation values of negative 33.0 degrees when measured at 25 degrees Celsius with a concentration of 1 gram per 100 milliliters in water [5].
Table 1: Chemical and Physical Properties of L-Phenylalanine (Ring-13C6)
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₁NO₂ (with six ¹³C in phenyl ring) |
| International Union of Pure and Applied Chemistry Name | (2S)-2-amino-3-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)propanoic acid |
| Chemical Abstracts Service Number (Labeled) | 180268-82-0 |
| Chemical Abstracts Service Number (Unlabeled) | 63-91-2 |
| Molecular Weight | 171.15 g/mol |
| Monoisotopic Mass | 171.15 Da |
| Physical State | White crystalline solid |
| Melting Point | 270-275 °C (dec.) |
| Optical Activity | [α]²⁵/D -33.0°, c = 1 in H₂O |
| Isotopic Purity (Typical) | 98-99% |
| Chemical Purity (Typical) | 98% |
| Water Solubility | Soluble |
| Stereochemistry | L-configuration (S-absolute configuration) |
| Mass Shift | M+6 (relative to unlabeled compound) |
The isotopic distribution pattern of L-phenylalanine (ring-13C6) reflects the high degree of carbon-13 enrichment achieved in commercial preparations [7] [8]. The monoisotopic peak, representing molecules containing all six carbon-13 atoms in the phenyl ring, accounts for approximately 98 to 99 percent of the total compound abundance [2] [6]. Minor isotopologue species containing varying numbers of carbon-12 atoms exist at significantly reduced abundance levels, with each successive loss of carbon-13 enrichment decreasing the relative abundance by approximately one order of magnitude [7] [9].
Table 2: Isotopic Composition and Mass Distribution
| Isotope Species | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| Monoisotopic (6 × ¹³C) | 171.150 | ~98-99 (highly enriched) |
| M-1 (5 × ¹³C, 1 × ¹²C) | 170.147 | <1.0 |
| M-2 (4 × ¹³C, 2 × ¹²C) | 169.144 | <0.1 |
| M-3 (3 × ¹³C, 3 × ¹²C) | 168.141 | <0.01 |
| M-4 (2 × ¹³C, 4 × ¹²C) | 167.138 | <0.001 |
| M-5 (1 × ¹³C, 5 × ¹²C) | 166.135 | <0.0001 |
| M-6 (6 × ¹²C) | 165.132 | <0.00001 |
Industrial production methods have increasingly adopted microbial fermentation approaches utilizing genetically modified Escherichia coli strains [13]. These engineered bacterial systems incorporate carbon-13 labeled glucose into the phenylalanine biosynthesis pathway, resulting in the production of L-phenylalanine (ring-13C6) with high isotopic incorporation efficiency [11]. The fermentation process achieves incorporation efficiencies ranging from 85 to 95 percent, with subsequent purification through chromatographic techniques yielding products of high purity .
Enzymatic synthesis represents an alternative approach leveraging phenylalanine ammonia-lyase enzyme systems [14] [15]. This enzyme catalyzes the reversible elimination of ammonia from L-phenylalanine to generate trans-cinnamic acid, and the reverse reaction can be exploited for the biosynthesis of labeled phenylalanine from appropriately labeled cinnamic acid precursors [14] [15]. The enzymatic approach offers advantages in terms of stereoselectivity and mild reaction conditions, typically achieving conversion yields of 75 to 90 percent [15].
Biosynthetic routes utilizing carbon-13 labeled glucose or other labeled precursors provide access to L-phenylalanine (ring-13C6) through metabolic pathway manipulation [11] [13]. These approaches involve feeding carbon-13 labeled substrates to microorganisms capable of aromatic amino acid biosynthesis, with careful optimization of fermentation conditions to maximize isotopic incorporation [11]. The biosynthetic methods typically achieve yields ranging from 70 to 85 percent from glucose precursors while maintaining isotopic purity levels of 97 to 99 percent [11].
Table 3: Synthetic Production Methods and Yields
| Synthesis Method | Starting Materials | Key Process Steps | Typical Yield Range | Purity Achieved |
|---|---|---|---|---|
| Chemical Synthesis from ¹³C-Benzene | Commercially available ¹³C₆-benzene | Nitration, reduction, amination sequence | 40-60% overall from benzene | 98-99% isotopic purity |
| Microbial Fermentation (E. coli) | Genetically modified E. coli strains | Metabolic pathway engineering | 85-95% incorporation efficiency | 98-99% isotopic enrichment |
| Enzymatic Synthesis (Phenylalanine Ammonia-Lyase-mediated) | Phenylalanine ammonia-lyase enzyme | Reversible amination of trans-cinnamic acid | 75-90% enzymatic conversion | 95-98% enzymatic product |
| Biosynthetic Routes with ¹³C-Glucose | ¹³C₆-glucose or ¹³C-labeled precursors | Fermentation with isotope incorporation | 70-85% from glucose precursors | 97-99% fermentation product |
| Protected Amino Acid Derivatives | Fluorenylmethyloxycarbonyl-protected intermediates | Solid-phase peptide synthesis compatible | 90-98% coupling efficiency | 98% chemical purity |
The analytical validation of isotopic enrichment in L-phenylalanine (ring-13C6) requires sophisticated instrumental methods capable of distinguishing between isotopologue species with high precision and accuracy [16] [7] [8]. High-resolution mass spectrometry represents the primary analytical approach for isotopic purity determination, providing sub-parts-per-million mass accuracy sufficient to resolve the minute mass differences between isotopologue species [7] [8] [17].
Time-of-flight mass spectrometry offers exceptional capabilities for rapid isotopic screening and quantitative analysis of labeled compounds [18] [19]. The technique achieves detection limits in the picogram to nanogram range while maintaining precision levels of 1 to 5 percent for routine measurements [18]. The quasi-simultaneous detection of all masses enables comprehensive isotopic distribution analysis within microsecond timeframes [18].
Liquid chromatography-tandem mass spectrometry provides highly selective and sensitive methods for isotopic validation with minimal sample consumption requirements [20] [21] [22]. Selected reaction monitoring approaches enable precise measurements of L-phenylalanine (ring-13C6) tracer enrichment with detection limits as low as 0.5 to 5 nanograms [20] [21]. The method achieves intermediate precision values below 1.4 percent and demonstrates excellent linearity across wide concentration ranges [22] [23].
Gas chromatography-combustion-isotope ratio mass spectrometry represents a specialized technique for measuring low-level carbon-13 enrichments with exceptional precision [24] [25]. The method achieves detection limits of 20 to 30 picograms for carbon-13 enriched compounds while maintaining precision levels of 2 percent or better for enrichments exceeding 0.06 mole percent excess [24] [25]. Within-day and between-day variability typically remains below 5 percent [25].
Nuclear magnetic resonance spectroscopy provides orthogonal confirmation of isotopic labeling through direct observation of carbon-13 nuclei within the aromatic ring system [26] [27] [28]. Carbon-13 nuclear magnetic resonance spectroscopy enables structural confirmation and quantitative assessment of isotopic incorporation, typically requiring sample quantities of 1 to 10 milligrams [28]. The technique achieves precision levels of 1 to 3 percent for carbon-13 measurements while providing detailed information about the molecular environment of labeled positions [28].
Table 4: Analytical Methods for Isotopic Validation
| Analytical Method | Detection Limit | Precision (%) | Key Application |
|---|---|---|---|
| High-Resolution Mass Spectrometry | Sub-ppm mass accuracy | <0.05 for isotope ratios | Isotope purity determination |
| Time-of-Flight Mass Spectrometry | Picogram to nanogram range | 1-5 typical | Rapid isotope screening |
| Liquid Chromatography-Tandem Mass Spectrometry | 0.5-5 ng minimum sample | <1.4 intermediate precision | Quantitative tracer analysis |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry | 20-30 pg for ¹³C-enriched compounds | 2% or better for enrichments >0.06 mol% | Low-level isotope detection |
| Nuclear Magnetic Resonance Spectroscopy (¹³C) | 1-10 mg sample requirement | 1-3% for ¹³C measurements | Structural confirmation |
| Chemical Reaction Interface Mass Spectrometry | Element-specific detection | Structure-independent linearity | Element-selective analysis |
| Quantitative Nuclear Magnetic Resonance | Absolute quantification capability | <1% for concentration determination | Absolute purity assessment |
Chemical reaction interface mass spectrometry provides element-specific and isotope-selective detection capabilities with inherent linearity and structure-independent response characteristics [29]. The technique combines high-performance liquid chromatography separation with chemical conversion to enable comprehensive elemental analysis of isotopically labeled compounds [29]. Quantitative nuclear magnetic resonance spectroscopy offers absolute quantification capabilities for isotopic purity assessment without requiring external calibration standards [22] [23]. The method achieves precision levels below 1 percent for concentration determination while providing traceability to International System of Units [22] [23].
Isotope Labeling Strategy and Network Architecture
The fundamental principle of 13C-assisted metabolic network mapping relies on the strategic introduction of 13C-labeled substrates, such as L-phenylalanine (ring-13C6), into biological systems to trace carbon atom flow through metabolic pathways [1] [2]. The methodology assumes metabolic steady state, where metabolite concentrations remain constant during the labeling period, enabling accurate flux quantification through isotopomer distribution analysis [3] [4]. The ring-13C6 labeling pattern in L-phenylalanine provides a unique molecular signature that can be tracked through aromatic amino acid metabolism, offering insights into phenylalanine hydroxylation, transamination, and downstream metabolic conversions [5] [6].
Elementary Metabolite Unit Framework
The computational foundation of modern 13C-metabolic flux analysis centers on the Elementary Metabolite Unit framework, which represents a paradigm shift from traditional isotopomer-based approaches [7] [8]. This framework defines EMUs as distinct subsets of a compound's atoms, significantly reducing the number of system variables while maintaining complete information content [9] [10]. For L-phenylalanine (ring-13C6), the EMU framework enables efficient simulation of the six-carbon aromatic ring labeling patterns, reducing computational complexity from thousands of isotopomer equations to hundreds of EMUs without information loss [11] [12].
Atom Transition Mapping and Mass Balance Constraints
The tracking of carbon atom transitions through metabolic reactions requires detailed knowledge of biochemical reaction mechanisms and stoichiometry [13] [14]. L-phenylalanine (ring-13C6) serves as an excellent tracer because its aromatic ring structure remains intact through many metabolic transformations, facilitating accurate atom transition mapping [15] [16]. Mass balance constraints ensure conservation of carbon atoms at each metabolite node, with the 13C6 labeling pattern providing a molecular fingerprint that can be followed through complex metabolic networks [17] [18].
Analytical Detection and Quantification Methods
The analysis of L-phenylalanine (ring-13C6) labeling patterns employs multiple analytical approaches, including gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy [19] [15]. These techniques provide high-resolution detection of isotopomer distributions, enabling precise quantification of metabolic fluxes through aromatic amino acid pathways [2] [13]. The stable isotope labeling offers superior analytical precision compared to traditional metabolite concentration measurements, as it directly reflects metabolic pathway activity rather than static metabolite pools [14] [4].
Chemical Stability and Isotope Exchange Properties
L-phenylalanine (ring-13C6) demonstrates significant advantages over deuterium oxide tracers in metabolic flux analysis applications. Carbon-13 labeling exhibits superior chemical stability with no potential for isotope exchange reactions, whereas deuterium tracers are prone to hydrogen-deuterium exchange reactions that can compromise quantitative accuracy [20] [21]. The 13C isotope maintains its position within the aromatic ring structure, providing stable labeling throughout metabolic transformations, while deuterium can be lost through exchange with hydrogen in aqueous environments [22] [23].
Analytical Precision and Quantitative Accuracy
The analytical advantages of 13C labeling over deuterium tracers are particularly pronounced in chromatographic applications. Carbon-13 labeled compounds co-elute with their unlabeled counterparts in high-performance liquid chromatography, eliminating the co-elution problems commonly observed with deuterium-labeled standards [22] [21]. This ensures accurate quantification and eliminates potential artifacts arising from differential chromatographic behavior [23] [24]. Furthermore, 13C labeling provides clean, sharp molecular ion peaks in mass spectrometry analysis, compared to the broader molecular ion distributions typically observed with deuterium-labeled compounds [22] [25].
Thermodynamic Properties and Biological Artifacts
A critical advantage of L-phenylalanine (ring-13C6) over deuterium tracers lies in the maintenance of native thermodynamic properties. Carbon-13 labeling does not significantly alter the thermodynamic characteristics of the labeled compound, ensuring that metabolic behavior remains representative of natural conditions [20] [21]. In contrast, deuterium labeling can introduce changes in thermodynamic properties, potentially leading to segregation effects and altered metabolic behavior that may result in improper interpretation of experimental results [20] [26]. Studies have demonstrated that deuterium labeling can cause artifacts in biological systems, whereas 13C labeling provides a true tracer for metabolic analysis [21] [23].
Isotopic Purity and Measurement Precision
L-phenylalanine (ring-13C6) can be obtained with high isotopic purity levels of 99.5%, significantly exceeding the typical 98% isotopic purity available for deuterium-labeled compounds [22] [23]. This higher isotopic purity contributes to improved measurement precision and reduced background interference in analytical applications [27] [28]. The superior isotopic purity also enables more accurate flux calculations and reduces the uncertainty associated with natural abundance corrections in mass spectrometry analysis [22] [21].
| Characteristic | Carbon-13 Tracers | Deuterium Tracers |
|---|---|---|
| Chemical Stability | Chemically stable, no loss via exchange | Potential hydrogen exchange reactions |
| Isotopic Purity | High isotopic purity (99.5% available) | Lower isotopic purity (typically 98%) |
| Chromatographic Co-elution | Co-elutes with unlabeled compound | Co-elution problems in HPLC |
| Isotope Exchange | No exchange with 12C | Prone to H-D exchange |
| Thermodynamic Properties | Maintains native thermodynamic properties | Altered thermodynamic properties |
| Molecular Ion Clarity | Clean, sharp molecular ion peaks | Broader molecular ion distributions |
| Quantitative Accuracy | Superior quantitative precision | Reduced quantitative accuracy |
| Synthesis Complexity | More elaborate synthesis required | Simpler synthesis procedures |
| Cost | Higher cost but often justified | Lower cost, readily available |
| Biological Artifacts | No labeling-induced artifacts | Potential artifacts from property changes |
Bacterial Metabolism and Aromatic Amino Acid Pathways
Comprehensive studies have demonstrated the application of L-phenylalanine (ring-13C6) in elucidating microbial central carbon metabolism across diverse bacterial species. In Penicillium chrysogenum, 13C-labeling experiments revealed that phenylalanine undergoes transamination to phenylpyruvate and subsequent conversion through oxidation or decarboxylation pathways [6]. The study identified the involvement of the homogentisate pathway in phenylalanine metabolism, with the ring-13C6 label providing clear evidence for the Ehrlich-type pathway leading to phenylacetate production, a crucial precursor for penicillin biosynthesis [6].
Cellulolytic Bacteria and Central Carbon Metabolism
Studies in Clostridium thermocellum, a model cellulolytic bacterium, utilized isotope-assisted metabolite analysis to decipher central carbon metabolism pathways [29] [30]. The research demonstrated that the Embden-Meyerhof-Parnas pathway serves as the predominant glycolytic route, while the Entner-Doudoroff pathway and oxidative pentose phosphate pathway remain inactive [30]. The tricarboxylic acid cycle was found to be disconnected between 2-oxoglutarate and oxaloacetate in the oxidative direction, with both the one-carbon pathway and malate shunt showing high activity [29] [30].
Pathogen-Specific Metabolic Signatures
Research has identified bacteria-specific metabolic signatures using 13C-labeled substrates, particularly in the differentiation of bacterial infections from other causes of inflammation [31]. The rapid metabolism of hyperpolarized [2-13C]pyruvate to [1-13C]acetate was demonstrated as a metabolic signature characteristic of common bacterial pathogens, including Escherichia coli and Staphylococcus aureus [31]. This conversion was absent in key mammalian cell types, providing a potential diagnostic tool for bacterial infection detection [31].
Metabolic Engineering Applications
The application of L-phenylalanine (ring-13C6) in metabolic engineering has proven invaluable for optimizing microbial production systems. In cyanobacteria such as Synechocystis sp. PCC 6803, 13C-metabolic flux analysis revealed complex metabolic networks involving multiple pathways including the Embden-Meyerhof-Parnas pathway, oxidative pentose phosphate pathway, Entner-Doudoroff pathway, and Calvin-Benson-Bassham cycle [32]. The analysis demonstrated that under light mixotrophic growth conditions, different flux distributions were observed, with the pentose phosphate pathway and malic enzyme showing variable activities depending on growth conditions [32].
Quantitative Flux Analysis in Industrial Microorganisms
Industrial applications of L-phenylalanine (ring-13C6) have been demonstrated in the optimization of biochemical production processes. The metabolic flux analysis approach has been successfully applied to over 36 different microorganisms, with more than 500 cases of metabolic flux analysis documented in curated databases [18]. The methodology has proven particularly valuable in identifying bottleneck pathways and developing metabolic engineering strategies for enhanced production of chemicals, fuels, and pharmaceuticals [18] [33].
| Study | Organism/System | Key Findings | Analytical Method | Metabolic Pathway |
|---|---|---|---|---|
| Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine | Tumor tissue (xenograft model) | Highest 13C6-Phe abundance at 10 min, delayed 13C6-Tyr conversion | MALDI-FTICR-MSI | Phenylalanine-tyrosine conversion |
| Comprehensive metabolic amino acid flux analysis | Critically ill ICU patients | Reduced phenylalanine to tyrosine conversion in high SOFA patients | GC-MS/MS | Whole-body aromatic amino acid metabolism |
| Resolving Phenylalanine Metabolism in P. chrysogenum | Penicillium chrysogenum | Phenylalanine transamination to phenylpyruvate, hydroxylation to tyrosine | GC-MS with 13C enrichment analysis | Ehrlich pathway for phenylacetate production |
| Bacterial Production of Site Specific 13C Labeled Phenylalanine | Bacterial expression systems | Site-specific 13C incorporation at Cα, Cγ, and Cε positions | NMR spectroscopy and GC-MS | Protein synthesis and aromatic metabolism |
| Simultaneous determination of plasma enrichments | Human plasma studies | Simultaneous quantification of multiple amino acid tracers | GC-MS derivatization | Phenylalanine hydroxylation |
| Detection of Bacteria-Specific Metabolism | E. coli, S. aureus | Rapid metabolism of [2-13C]pyruvate to [1-13C]acetate | Hyperpolarized 13C NMR | Pyruvate-acetate conversion |
| Isotope-Assisted Metabolite Analysis in C. thermocellum | Clostridium thermocellum | Embden-Meyerhof-Parnas pathway predominant, ED pathway inactive | GC-MS with isotope modeling | Central carbon metabolism |
| Metabolic Networks in Motion: 13C-based flux analysis | General microbial systems | Protein-bound amino acids provide stable labeling information | Mass spectrometry and NMR | Central metabolic pathways |
Environmental Microbiology and Ecosystem Studies
The application of L-phenylalanine (ring-13C6) extends to environmental microbiology, where it has been used to understand microbial metabolism in natural ecosystems. Studies in tidal freshwater marshes have utilized 13C-labeled substrates to examine central carbon metabolic networks under varying oxygen conditions [34]. The research demonstrated that metabolic organization differs between upland and marsh soils, with distinct patterns of pentose phosphate and Entner-Doudoroff pathway activity that are not solely dependent on oxygen availability [34].
Photosynthetic Microorganisms and Mixed Nutrition
Research in photosynthetic microorganisms has revealed the complexity of central carbon metabolism under different growth conditions. Studies using 13C-labeled substrates have shown that photoheterotrophic bacteria such as Rhodopseudomonas palustris utilize the Calvin-Benson cycle for cofactor recycling, reoxidizing reduced cofactors generated during conversion of organic carbon sources to biomass [35]. The analysis revealed that the Calvin-Benson cycle and hydrogen production compete for reducing equivalents, with inhibition of the Calvin-Benson cycle promoting hydrogen production [35].